molecular formula C8H11F2N3O2 B2869199 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid CAS No. 2247206-93-3

2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid

Katalognummer B2869199
CAS-Nummer: 2247206-93-3
Molekulargewicht: 219.192
InChI-Schlüssel: UPVLHQPMFVOFCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid, also known as DFP-10825, is a novel small molecule that has been synthesized for scientific research purposes. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs for the treatment of various diseases.

Wirkmechanismus

The mechanism of action of 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways. In cancer cells, 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In Alzheimer's disease, 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to inhibit the activity of beta-secretase, which is an enzyme that cleaves amyloid precursor protein to form amyloid-beta peptides. In Parkinson's disease, 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to induce cell cycle arrest and apoptosis, which leads to the death of cancer cells. In Alzheimer's disease, 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to reduce the formation of amyloid-beta plaques and improve cognitive function in animal models. In Parkinson's disease, 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to protect dopaminergic neurons from oxidative stress-induced cell death and improve motor function in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cells and tissues, making it a suitable candidate for in vitro and in vivo studies. It has also been shown to have low toxicity in animal models, which makes it a safe candidate for further development. However, one limitation of 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the development of 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid. One direction is to further investigate its mechanism of action and optimize its therapeutic potential for various diseases. Another direction is to develop new derivatives of 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid that have improved pharmacological properties. Additionally, future studies could investigate the use of 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid in combination with other drugs for the treatment of various diseases. Overall, 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has shown promising results in various studies, and further research is needed to fully understand its potential for therapeutic applications.

Synthesemethoden

The synthesis of 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid involves a series of chemical reactions that lead to the formation of the final product. The starting material for the synthesis is 3-methylpyrazole, which is reacted with ethyl bromoacetate to form ethyl 1-(3-methyl-1H-pyrazol-4-yl)acetate. This intermediate is then reacted with hydrazine hydrate to form 1-(3-methyl-1H-pyrazol-4-yl)hydrazine. Finally, 2,2-difluoroethyl bromide is reacted with 1-(3-methyl-1H-pyrazol-4-yl)hydrazine to form 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid.

Wissenschaftliche Forschungsanwendungen

2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has anti-tumor activity in various cancer cell lines, and it has been suggested that it could be used as a potential chemotherapeutic agent. In Alzheimer's disease, 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, 2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

Eigenschaften

IUPAC Name

2-[[1-(2,2-difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O2/c1-5-6(11-2-8(14)15)3-13(12-5)4-7(9)10/h3,7,11H,2,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVLHQPMFVOFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NCC(=O)O)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.